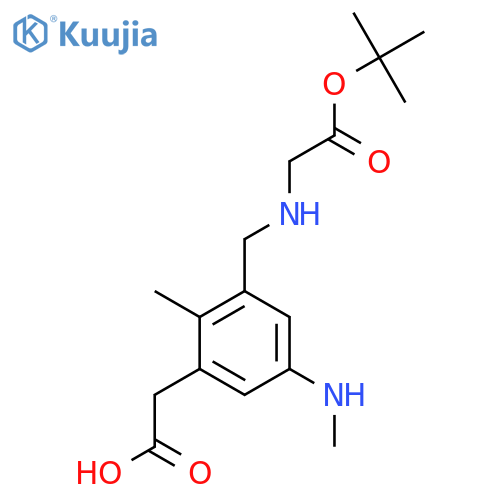Cas no 2418716-45-5 (2-3-({2-(tert-butoxy)-2-oxoethylamino}methyl)-2-methyl-5-(methylamino)phenylacetic acid)

2418716-45-5 structure
商品名:2-3-({2-(tert-butoxy)-2-oxoethylamino}methyl)-2-methyl-5-(methylamino)phenylacetic acid
2-3-({2-(tert-butoxy)-2-oxoethylamino}methyl)-2-methyl-5-(methylamino)phenylacetic acid 化学的及び物理的性質
名前と識別子
-
- 2418716-45-5
- 2-[3-({[2-(tert-butoxy)-2-oxoethyl]amino}methyl)-2-methyl-5-(methylamino)phenyl]acetic acid
- EN300-26627735
- 2-3-({2-(tert-butoxy)-2-oxoethylamino}methyl)-2-methyl-5-(methylamino)phenylacetic acid
-
- インチ: 1S/C17H26N2O4/c1-11-12(8-15(20)21)6-14(18-5)7-13(11)9-19-10-16(22)23-17(2,3)4/h6-7,18-19H,8-10H2,1-5H3,(H,20,21)
- InChIKey: BQUJEYSWIGTUPI-UHFFFAOYSA-N
- ほほえんだ: O(C(CNCC1C=C(C=C(CC(=O)O)C=1C)NC)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 322.18925731g/mol
- どういたいしつりょう: 322.18925731g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 9
- 複雑さ: 406
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.3
- トポロジー分子極性表面積: 87.7Ų
2-3-({2-(tert-butoxy)-2-oxoethylamino}methyl)-2-methyl-5-(methylamino)phenylacetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26627735-1g |
2-[3-({[2-(tert-butoxy)-2-oxoethyl]amino}methyl)-2-methyl-5-(methylamino)phenyl]acetic acid |
2418716-45-5 | 1g |
$0.0 | 2023-09-12 | ||
| Enamine | EN300-26627735-1.0g |
2-[3-({[2-(tert-butoxy)-2-oxoethyl]amino}methyl)-2-methyl-5-(methylamino)phenyl]acetic acid |
2418716-45-5 | 95.0% | 1.0g |
$0.0 | 2025-03-20 |
2-3-({2-(tert-butoxy)-2-oxoethylamino}methyl)-2-methyl-5-(methylamino)phenylacetic acid 関連文献
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
-
Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
2418716-45-5 (2-3-({2-(tert-butoxy)-2-oxoethylamino}methyl)-2-methyl-5-(methylamino)phenylacetic acid) 関連製品
- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)
- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
推奨される供給者
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
